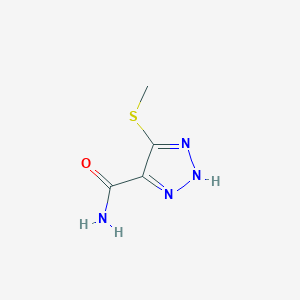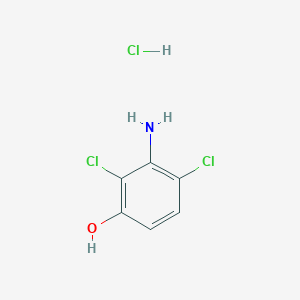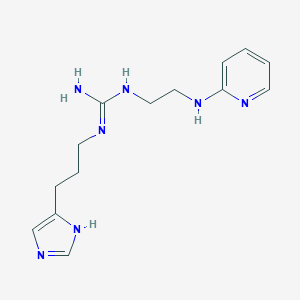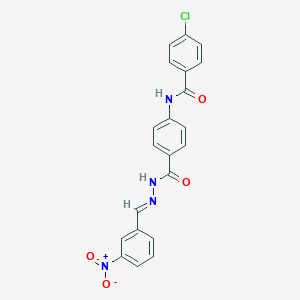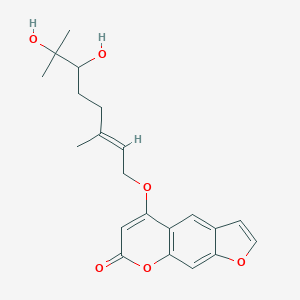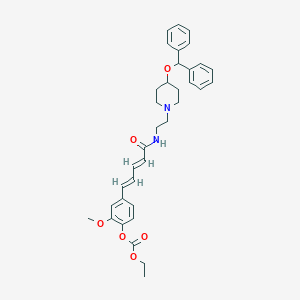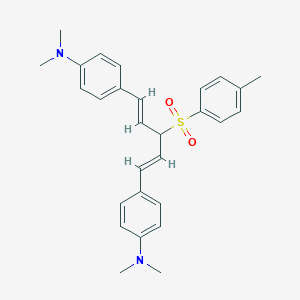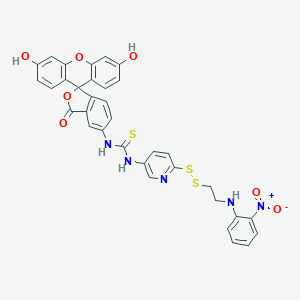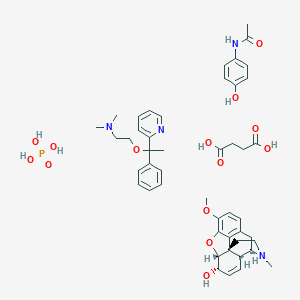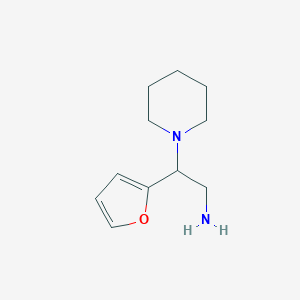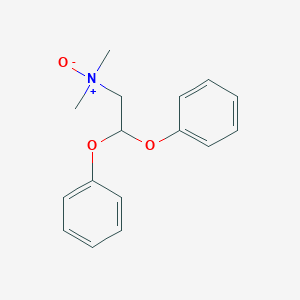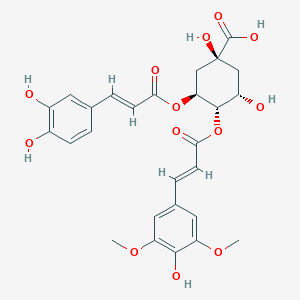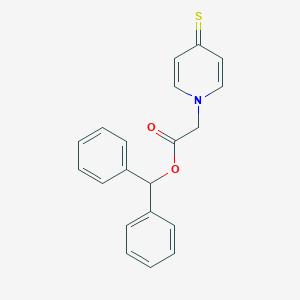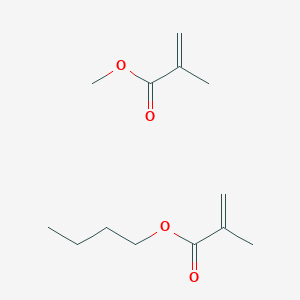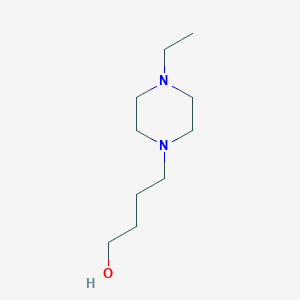
4-(4-Ethylpiperazin-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
- InChI Code : 1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3 .
- Safety Information : The compound carries hazard statements (H302, H312, H315, H318, H332, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501) .
科学的研究の応用
4-(4-Ethylpiperazin-1-yl)butan-1-ol is a chemical compound that may not have direct mentions in the available literature for its applications. However, exploring related chemical processes and compounds can shed light on potential research areas and applications. This summary explores various scientific avenues, excluding direct drug use, dosage, and side effects, focusing on the broader chemical and biological implications of similar compounds or related chemical processes.
Catalytic Processes and Organic Synthesis
Research on catalytic processes, particularly those involving ethylene and propylene, showcases the potential utility of compounds like 4-(4-Ethylpiperazin-1-yl)butan-1-ol in industrial applications. For instance, studies on ethylene dimerization and oligomerization highlight the efficiency of catalysts in producing valuable chemical intermediates, such as Butene-1, through processes like Alphabutol Technology. These processes are essential for controlling the density of polyethylene products in the industrial sector (Alenezi, Manan, & Zaidel, 2019).
Environmental and Analytical Chemistry
Analytical methods for determining antioxidant activity present an area where derivatives of piperazine compounds might find relevance. The use of assays based on chemical reactions, such as ORAC and FRAP tests, for analyzing the antioxidant capacity of complex samples illustrates the intersection of chemical compounds with environmental and food science research (Munteanu & Apetrei, 2021).
Biotechnological Advances
In the realm of biotechnology, the microbial production of diols like 1,3-propanediol and 2,3-butanediol points to a burgeoning area of research. The biotechnological synthesis of these compounds, relevant in industrial and medical applications, underscores the importance of understanding and manipulating chemical compounds for biological production. The separation and purification processes associated with these biologically produced diols highlight the technological challenges and potential for innovation in this field (Xiu & Zeng, 2008).
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINQNAGDRKECY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)butan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

